molecular formula C8H7F3N2O B2851889 2-Amino-6-(trifluoromethyl)benzamide CAS No. 869936-81-2

2-Amino-6-(trifluoromethyl)benzamide

Cat. No.: B2851889
CAS No.: 869936-81-2
M. Wt: 204.152
InChI Key: ZHBPNNSICOTBBH-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to the benzene ring . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 204.15 . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .

Scientific Research Applications

Antiarrhythmic Compounds Synthesis

2-Amino-6-(trifluoromethyl)benzamide derivatives have been explored for their potential in synthesizing compounds with antiarrhythmic activities. Studies have shown that certain benzamides with trifluoroethoxy ring substituents exhibit significant oral antiarrhythmic activity in animal models. These compounds, including some derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, demonstrate a strong dependence on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen for their activity. One notable compound that emerged from this research, flecainide acetate, was extensively studied and advanced to clinical trials as an antiarrhythmic agent (E. H. Banitt et al., 1977).

Carbonylation Reactions

Research has developed methods for the direct carbonylation of aminoquinoline benzamides, a process that can be efficiently carried out at room temperature using trifluoroethanol as a solvent. This method employs oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst, facilitating the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide to yield imides. The process is tolerant of various functional groups, making it a versatile tool in synthetic chemistry (L. Grigorjeva & O. Daugulis, 2014).

Ortho-Fluorination Techniques

Advancements in ortho-fluorination of triflamide-protected benzylamines have been reported, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter. This protocol is highly applicable in medicinal chemistry and synthesis due to the conversion of triflamide into a broad range of functional groups, enhancing the versatility of fluorinated compounds in drug development (Xisheng Wang et al., 2009).

Material Science Applications

In the field of materials science, this compound derivatives have been explored for enhancing the properties of polymers. For instance, 6-Amino-2-(p-aminophenyl) benzimidazole, a related compound, has been used as a diamine component in the preparation of polyamic acid, leading to polyimides with high adhesion and curl-free properties when laminated with copper. Such materials are of interest for their mechanical and thermal properties, suitable for various industrial applications (Han-Lung Chen et al., 1994).

Safety and Hazards

The safety information for 2-Amino-6-(trifluoromethyl)benzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPNNSICOTBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 mg (0.5 mmol) 2-fluoro-6-trifluoromethyl-benzonitrile are combined with 1 ml of a 7 M ammonia solution in methanol and heated in the microwave for 20 min. at 100° C. Then the solvent is eliminated in vacuo, the crude product is combined with 1 ml of conc. H2SO4 and heated for 2.5 h at 80° C. Then the reaction mixture is stirred into ice water, neutralised with 1 M NaOH and extracted twice with 150 ml dichloromethane and three times with 160 ml of ethyl acetate. The organic phase is dried with MgSO4 and the solvent is eliminated in vacuo. The crude product is purified by column chromatography. The carrier material used is silica gel and the eluant is dichloromethane, to which 4% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution have been added.
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